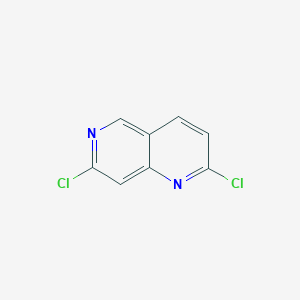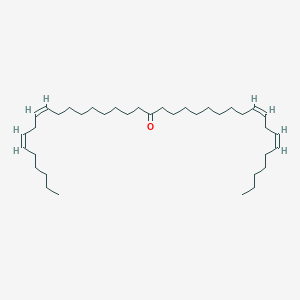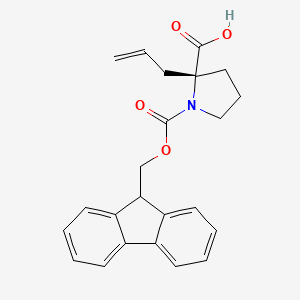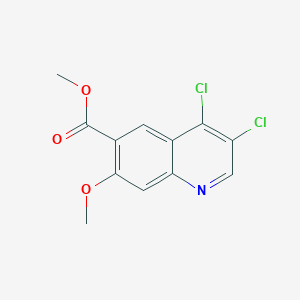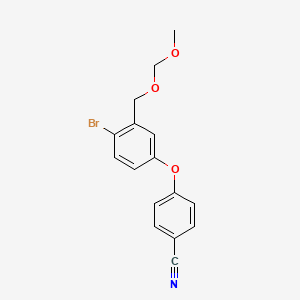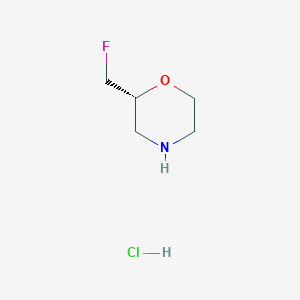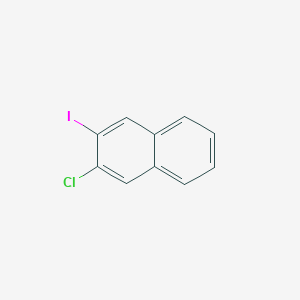
2-Chloro-3-iodonaphthalene
Overview
Description
2-Chloro-3-iodonaphthalene is a useful research compound. Its molecular formula is C10H6ClI and its molecular weight is 288.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-iodonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-iodonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Observations in NMR
- Research shows that 1-Iodonaphthalene-2,4-diamines in trifluoroacetic acid/chloroform generate stable Wheland-like tetrahedral cationic species observable by NMR, providing insights into the deiodination mechanism of these compounds (Twum et al., 2013).
Synthesis Techniques
- A study has demonstrated a facile synthesis method for 2,3-Diiodonaphthalene and 2-Bromo-3-iodonaphthalene, involving iodination followed by a retro Diels-Alder reaction (Hellberg et al., 2003).
Polarographic Behavior
- The polarographic behavior of 2-iodonaphthalene has been studied, revealing insights into its electrochemical characteristics in various solvent mixtures (Ramanathan & Subrahmanya, 1958).
Iodobenzannulation Reactions
- Iodobenzannulation of yne-allenones with I2 has been developed to access 4-iodonaphthalen-1-ols, showcasing a novel method for breaking/rearranging C≡C bonds (Li et al., 2018).
Regioselective Synthesis
- Studies have shown that iodonium ions, o-alkynyl-substituted carbonyl compounds, and alkynes can react to give 1-iodonaphthalene derivatives, highlighting a metal-free, room-temperature process for producing such compounds (Barluenga et al., 2003).
Optically Detected Magnetic Resonance Spectra
- The optically detected magnetic resonance (ODMR) spectra of the lowest triplet state of 1-iodonaphthalene have been analyzed, providing valuable data on the electronic structure and photophysical properties of these compounds (Kothandaraman et al., 1975).
Annulation Synthesis
- A novel synthesis approach for 2-aroyl-3-hydroxy-4-iodonaphthalenes has been developed, demonstrating a domino process involving various chemical transformations (Cai et al., 2015).
properties
IUPAC Name |
2-chloro-3-iodonaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClI/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJGUCXXDIEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodonaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



